Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Catalog No.
S11428948
CAS No.
M.F
C15H20N2O5
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Product Name

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

IUPAC Name

methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18)

InChI Key

DBRXTKCPKUBZPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a chemical compound characterized by its unique structure, which consists of a methyl ester group attached to a benzoic acid derivative that features a hexylcarbamoyl substituent and a nitro group. The molecular formula for this compound is C15H20N2O4C_{15}H_{20}N_2O_4, and it is recognized for its potential applications in pharmaceuticals and organic synthesis.

This compound belongs to the class of nitrobenzoates, which are known for their diverse biological activities and utility in various

Typical of nitro compounds and esters:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic attack, leading to the substitution of the nitro group under specific conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

These reactions are significant for modifying the compound's properties for specific applications.

  • Antimicrobial Properties: Many nitro compounds are known for their ability to inhibit microbial growth.
  • Anticancer Activity: Some derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition: Nitrobenzoates may act as inhibitors of specific enzymes, impacting metabolic pathways.

Further research is necessary to elucidate the specific biological effects of methyl 3-(hexylcarbamoyl)-5-nitrobenzoate.

The synthesis of methyl 3-(hexylcarbamoyl)-5-nitrobenzoate can be achieved through several methods:

  • Nitration of Methyl Benzoate: Methyl benzoate can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the meta position.
  • Carbamoylation: The introduction of the hexylcarbamoyl group can be accomplished by reacting the nitrated product with hexylamine or a suitable hexyl carbamate under appropriate conditions.
  • Esterification: Finally, the methyl ester can be formed through esterification reactions involving benzoic acid derivatives and methanol.

These methods allow for the tailored synthesis of this compound, optimizing yield and purity.

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Agricultural Chemicals: Potential use as an agrochemical for pest control or plant growth regulation.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound makes it an attractive target for further research and development.

Interaction studies involving methyl 3-(hexylcarbamoyl)-5-nitrobenzoate could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems will help predict its pharmacokinetics and potential toxicity.
  • Synergistic Effects: Evaluating its effects in combination with other compounds could reveal enhanced biological activities.

Such studies are crucial for determining the practical applications and safety profile of this compound.

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate shares structural similarities with various other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-NitrobenzoateContains a nitro group on the benzene ringWidely used as an intermediate in organic synthesis
Methyl 4-NitrobenzoateNitro group at para positionDifferent reactivity compared to meta isomer
Methyl 3-Carboxy-5-nitrobenzoateCarboxylic acid instead of carbamoylPotentially different biological activities
Methyl 2-Methyl-3-nitrobenzoateMethyl substituent at position 2Altered sterics affecting reactivity

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate stands out due to its unique combination of a hexyl chain, which may enhance lipid solubility and influence its biological interactions compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.13722174 g/mol

Monoisotopic Mass

308.13722174 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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